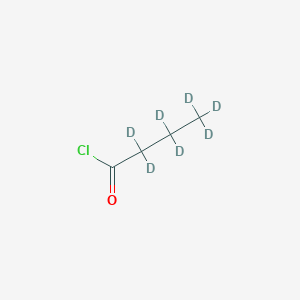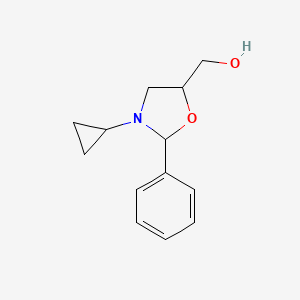
Butyryl-D7 chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyryl-D7 chloride is a deuterated analogue of butyryl chloride, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling. The presence of deuterium atoms makes it useful for tracing and understanding various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyryl-D7 chloride can be synthesized through the chlorination of butyric acid, similar to the preparation of butyryl chloride. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction conditions include heating the mixture to reflux, followed by distillation to purify the product .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butyryl-D7 chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, typically at room temperature.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of a base or acid catalyst.
Amidation: Amines (e.g., methylamine, ethylamine) under mild heating conditions.
Major Products
Hydrolysis: Butyric acid and hydrochloric acid.
Esterification: Butyryl esters and hydrochloric acid.
Amidation: Butyramides and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Butyryl-D7 chloride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used in the synthesis of deuterated compounds for NMR spectroscopy studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to improve pharmacokinetic properties.
Industry: Applied in the production of deuterated materials for various industrial applications
Wirkmechanismus
The mechanism of action of butyryl-D7 chloride involves its reactivity as an acyl chloride. It acts as an acylating agent, transferring the butyryl group to nucleophiles such as alcohols, amines, and water. The presence of deuterium atoms does not significantly alter its chemical reactivity but provides a means to trace the compound in various reactions and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyryl chloride: The non-deuterated analogue, commonly used in organic synthesis.
Acetyl chloride: A smaller acyl chloride with similar reactivity.
Propionyl chloride: Another acyl chloride with one less carbon atom than butyryl chloride.
Uniqueness
Butyryl-D7 chloride is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows researchers to trace the compound in complex chemical and biological systems, providing insights that are not possible with non-deuterated analogues .
Eigenschaften
Molekularformel |
C4H7ClO |
|---|---|
Molekulargewicht |
113.59 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptadeuteriobutanoyl chloride |
InChI |
InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
DVECBJCOGJRVPX-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl |
Kanonische SMILES |
CCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)





![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)


